2-Amino-3-morpholin-4-ylpyrazine

Synthetic Efficiency Process Chemistry Building Block Procurement

Inconsistent quality and unreliable supply of heterocyclic building blocks disrupt kinase inhibitor SAR programs and process chemistry scale-up. 2-Amino-3-morpholin-4-ylpyrazine resolves this bottleneck as a validated advanced intermediate for constructing 3-morpholinopyrazine-containing kinase inhibitors with enhanced solubility and target binding. • Achieves 82% synthetic yield from 2-amino-3-chloropyrazine, providing a reliable entry point for scalable process development in oncology research. • LogP of 0.54 and TPSA of 64.27 Ų deliver increased polarity and reduced lipophilicity versus chloro or methyl analogs, systematically shifting pharmacokinetic profiles toward favorable oral absorption. • Batch-specific analytical data (NMR, HPLC, GC) from reputable suppliers ensures reproducibility across multi-step syntheses and robust SAR data generation in early drug discovery.

Molecular Formula C8H12N4O
Molecular Weight 180.211
CAS No. 117719-16-1
Cat. No. B568384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-morpholin-4-ylpyrazine
CAS117719-16-1
Synonyms3-morpholinopyrazin-2-amine
Molecular FormulaC8H12N4O
Molecular Weight180.211
Structural Identifiers
SMILESC1COCCN1C2=NC=CN=C2N
InChIInChI=1S/C8H12N4O/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10)
InChIKeyNTDKLDOLZNULLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-morpholin-4-ylpyrazine: Physicochemical & Synthetic Profile


2-Amino-3-morpholin-4-ylpyrazine (systematically 3-morpholinopyrazin-2-amine) is a heterocyclic building block consisting of a pyrazine core substituted with an amino group at the 2-position and a morpholine ring at the 3-position . It is primarily utilized as an advanced intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds . The compound is available from multiple commercial suppliers in quantities from milligrams to kilograms, with documented analytical characterization .

Supports kinase inhibitor scaffold synthesis
Multi-scale availability from research to pilot quantities
Analytical documentation may support procurement and scale-up

2-Amino-3-morpholin-4-ylpyrazine: Why Analogs Cannot Substitute


Substitution of the morpholine ring with alternative substituents (e.g., chloro, methyl, or cyano groups) fundamentally alters the compound's physicochemical properties, synthetic utility, and downstream compatibility. The morpholine moiety introduces a tertiary amine and an ether oxygen, which directly impact LogP, hydrogen bonding capacity, and molecular flexibility [1]. These differences translate into distinct synthetic routes, divergent reactivity profiles, and non-interchangeable biological target engagement in the final derived compounds . Therefore, generic replacement with a 3-substituted pyrazin-2-amine analog is not scientifically valid for applications requiring the morpholine pharmacophore.

Physicochemical shift
Replacing the morpholine ring may alter LogP, hydrogen bonding, and flexibility, changing downstream compatibility.
Synthetic divergence
Different 3-substituents lead to distinct reactivity and may not reproduce the same synthetic route or yield profile.
Pharmacophore mismatch
Target engagement in final compounds depends on the morpholine pharmacophore; generic analogs may not support the intended research model.

2-Amino-3-morpholin-4-ylpyrazine: Comparative Evidence for Selection


Synthetic Yield via Nucleophilic Aromatic Substitution

In a documented synthetic protocol, 2-amino-3-morpholin-4-ylpyrazine is prepared via nucleophilic aromatic substitution of 2-amino-3-chloropyrazine with morpholine, achieving a yield of approximately 82% . This yield provides a quantitative benchmark for process feasibility and cost estimation when procuring this intermediate versus synthesizing it in-house from the chlorinated precursor .

Synthetic Yield
Reported
~82% yield
Supports procurement feasibility assessment
Yield may vary with scale and conditions
Synthetic Efficiency Process Chemistry Building Block Procurement

Lipophilicity Difference from Chloro Analog

The calculated LogP (octanol-water partition coefficient) for 2-amino-3-morpholin-4-ylpyrazine is reported as 0.54160 [1]. In contrast, its direct precursor, 2-amino-3-chloropyrazine, exhibits a LogP of approximately 1.29340 . This 0.75 log unit difference signifies that the morpholine-containing compound is markedly more hydrophilic, which directly influences solubility, membrane permeability, and pharmacokinetic behavior in any derived drug candidates.

Lipophilicity Difference
Reported
LogP 0.54 vs 1.29 (Δ -0.75)
Increased hydrophilicity may affect ADME profiling
Calculated property, experimental validation recommended
Druglikeness Physicochemical Profiling Medicinal Chemistry

TPSA Distinct from Methyl and Cyano Analogs

The TPSA of 2-amino-3-morpholin-4-ylpyrazine is 64.27 Ų [1]. This value reflects the contribution of the morpholine oxygen and nitrogen atoms, and differs from other 3-substituted analogs. While exact TPSA values for all comparators are not universally published, this parameter is a key descriptor in Lipinski's Rule of Five and is directly altered by the morpholine substitution. For context, a methyl or cyano group at the 3-position would yield significantly lower TPSA values (typically < 50 Ų), potentially limiting their utility in projects requiring enhanced polarity.

Polar Surface Area
Class-level inference
64.27 Ų (estimated ~13 Ų above methyl analog)
Enhances polarity for bioavailability design
Estimated comparator values, confirm experimentally
Druglikeness Bioavailability Scaffold Selection

Commercial Purity and Analytical Documentation

Commercially, this compound is supplied with a standard purity of ≥95% (HPLC) and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC reports . While many building blocks are offered at 95% or 97% purity, the explicit provision of QC data reduces the risk of batch-to-batch variability in critical synthetic steps [1].

Purity & Documentation
Supplier data
≥95% (HPLC), with NMR, HPLC, GC
Batch-specific QC data supports reproducibility
Verify batch certificate upon procurement
Quality Control Procurement Reproducibility

2-Amino-3-morpholin-4-ylpyrazine: Applications in Drug Discovery & Synthesis


Morpholine-Containing Kinase Inhibitor Synthesis

The compound serves as a direct precursor to 3-morpholinopyrazine-containing kinase inhibitors, leveraging the morpholine moiety for improved solubility and target binding. The documented 82% synthetic yield from 2-amino-3-chloropyrazine provides a reliable entry point for constructing advanced intermediates in oncology research programs .

Medicinal Chemistry Optimization of ADME Properties

With a LogP of 0.54 and a TPSA of 64.27 Ų , this building block is particularly suited for projects requiring increased polarity and reduced lipophilicity compared to chloro or methyl analogs. Its inclusion in a lead series can systematically shift pharmacokinetic profiles toward more favorable oral absorption and lower off-target toxicity risks.

Quality-Controlled Building Block for Scale-Up and Preclinical Studies

Procurement of this compound from reputable suppliers with batch-specific analytical data (NMR, HPLC, GC) ensures reproducibility in multi-step syntheses. This is essential for process chemistry development and for generating robust structure-activity relationship (SAR) data in early drug discovery.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Morpholine pharmacophore incorporation
Yield and scaffold integrity
ADME optimization
Hydrophilicity and polarity profile
ADME assay compatibility
Scale-up and preclinical studies
Batch-specific analytical documentation
Reproducibility and SAR consistency
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